

# Statistical Analysis Plan for the REALM-DCM Trial: A Detailed Overview

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Compound of Interest		
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This document provides a comprehensive overview of the statistical analysis plan for the Phase 3 REALM-DCM trial, which investigated the efficacy and safety of **ARRY-371797** (PF-07265803) in patients with symptomatic dilated cardiomyopathy (DCM) due to a Lamin A/C (LMNA) gene mutation. The trial was a multinational, randomized, double-blind, placebo-controlled study.[1][2][3] Although the trial was terminated early for futility, the planned statistical approach and methodologies offer valuable insights for future clinical trial design in rare genetic cardiomyopathies.[1][4]

# **Trial Design and Objectives**

The REALM-DCM trial was designed to evaluate the efficacy and safety of **ARRY-371797**, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in patients with symptomatic LMNA-related DCM.[3][5][6] The study aimed to assess the potential of this novel therapeutic approach to improve functional capacity in this patient population.[7]

Participants were randomized to receive either **ARRY-371797** or a placebo in addition to their standard heart failure therapy.[3][5] The trial included a 24-week double-blind treatment period, followed by an open-label extension phase.[7]

# **Endpoints**



The trial's endpoints were designed to provide a comprehensive assessment of the treatment's effect on functional capacity, patient-reported outcomes, and cardiac biomarkers.

# **Primary Endpoint**

The primary efficacy endpoint of the REALM-DCM trial was the change from baseline in the 6-minute walk test (6MWT) distance at week 24.[3][4][7] The 6MWT is a widely used and validated measure of functional exercise capacity in patients with heart failure.

## **Secondary Endpoints**

The secondary endpoints were selected to evaluate the treatment's impact on various aspects of the disease:

- Kansas City Cardiomyopathy Questionnaire (KCCQ): Change from baseline in the KCCQ physical limitation and total symptom scores at week 24.[1][3][5] The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.
- N-terminal pro-B-type natriuretic peptide (NT-proBNP): Change from baseline in NT-proBNP concentration at week 24.[1][3][5] NT-proBNP is a biomarker commonly used to assess the severity and prognosis of heart failure.
- Composite Endpoint: Time to a composite of worsening heart failure or all-cause mortality.[1]
   [3][5]

# **Statistical Analysis**

The statistical analysis plan for the REALM-DCM trial employed robust methods to analyze the collected data and draw meaningful conclusions.

# **Analysis of the Primary Endpoint**

The primary analysis of the change from baseline in 6MWT distance at week 24 was planned to be performed using a stratified Hodges-Lehmann estimation.[3][5] The van Elteren test was to be used to compare the treatment groups.[3][5]

## **Analysis of Secondary Endpoints**



Similar non-parametric methods were planned for the analysis of the KCCQ scores and NT-proBNP levels.[1][3][5] For the time-to-event composite endpoint, the Kaplan-Meier method was to be used to estimate the time to the first event, and a Cox proportional hazards model was planned for comparing the treatment groups.[1][3][5]

# **Interim Analysis**

A planned interim futility analysis was a key feature of the trial's design.[1][4] This analysis was conducted to assess the probability of the trial meeting its primary endpoint. Based on the results of this interim analysis, the independent Data Monitoring Committee recommended the discontinuation of the trial due to the low likelihood of demonstrating a significant treatment benefit.[2][4]

#### **Data Presentation**

The following tables summarize the key quantitative data from the REALM-DCM trial's statistical analysis plan.

Table 1: Primary and Secondary Endpoints



Endpoint	Parameter	Timepoint
Primary		
6-Minute Walk Test (6MWT) Distance	Change from Baseline	Week 24
Secondary		
Kansas City Cardiomyopathy Questionnaire (KCCQ) - Physical Limitation Score	Change from Baseline	Week 24
Kansas City Cardiomyopathy Questionnaire (KCCQ) - Total Symptom Score	Change from Baseline	Week 24
N-terminal pro-B-type natriuretic peptide (NT- proBNP)	Change from Baseline	Week 24
Composite Endpoint	Time to Worsening Heart Failure or All-Cause Mortality	End of Study

#### Table 2: Statistical Methodologies

Endpoint Analysis	Statistical Method	
Primary Endpoint (6MWT)	Stratified Hodges-Lehmann Estimation, van Elteren Test	
Secondary Endpoints (KCCQ, NT-proBNP)	Similar non-parametric methods to the primary endpoint	
Secondary Endpoint (Composite Time-to-Event)	Kaplan-Meier Analysis, Cox Proportional Hazards Model	

# Experimental Protocols 6-Minute Walk Test (6MWT)

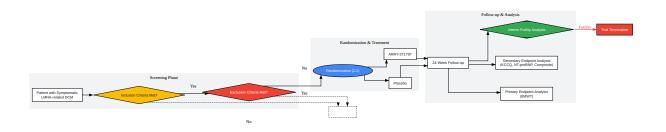


The 6MWT is a standardized protocol used to assess functional capacity. Patients are instructed to walk as far as possible in a 30-meter corridor for six minutes. The total distance walked is recorded. Standardized instructions and encouragement are provided to ensure consistency across all participants and sites.

# Kansas City Cardiomyopathy Questionnaire (KCCQ)

The KCCQ is a 23-item, self-administered questionnaire that assesses the patient's physical function, symptoms, social function, self-efficacy, and quality of life. The questionnaire is typically completed by the patient at baseline and at specified follow-up visits.

# Visualizations REALM-DCM Trial Workflow

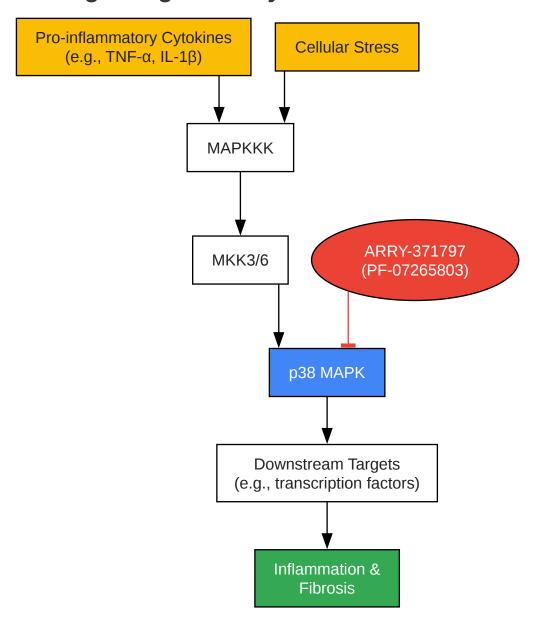


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Caption: Workflow of the REALM-DCM clinical trial.

## p38 MAPK Signaling Pathway Inhibition



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Caption: Inhibition of the p38 MAPK signaling pathway.

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